Cas no 1803738-66-0 (2-Fluoro-3-hydroxy-4-nitropyridine)

2-Fluoro-3-hydroxy-4-nitropyridine 化学的及び物理的性質
名前と識別子
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- 2-Fluoro-3-hydroxy-4-nitropyridine
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- インチ: 1S/C5H3FN2O3/c6-5-4(9)3(8(10)11)1-2-7-5/h1-2,9H
- InChIKey: VTTOMKVEIAHRGV-UHFFFAOYSA-N
- ほほえんだ: FC1C(=C(C=CN=1)[N+](=O)[O-])O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 160
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 78.9
2-Fluoro-3-hydroxy-4-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029006267-250mg |
2-Fluoro-3-hydroxy-4-nitropyridine |
1803738-66-0 | 95% | 250mg |
$1,009.40 | 2022-04-02 | |
Alichem | A029006267-500mg |
2-Fluoro-3-hydroxy-4-nitropyridine |
1803738-66-0 | 95% | 500mg |
$1,701.85 | 2022-04-02 | |
Alichem | A029006267-1g |
2-Fluoro-3-hydroxy-4-nitropyridine |
1803738-66-0 | 95% | 1g |
$2,866.05 | 2022-04-02 |
2-Fluoro-3-hydroxy-4-nitropyridine 関連文献
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
2-Fluoro-3-hydroxy-4-nitropyridineに関する追加情報
Introduction to 2-Fluoro-3-Hydroxy-4-Nitropyridine (CAS No. 1803738-66-0)
2-Fluoro-3-hydroxy-4-nitropyridine is a heterocyclic organic compound with the CAS registry number 1803738-66-0. This compound belongs to the class of pyridines, which are six-membered aromatic rings containing one nitrogen atom. The presence of functional groups such as fluorine, hydroxyl, and nitro groups at specific positions on the pyridine ring imparts unique chemical and physical properties to this molecule, making it a subject of interest in various scientific and industrial applications.
The structure of 2-fluoro-3-hydroxy-4-nitropyridine is characterized by a pyridine ring with substituents at positions 2, 3, and 4. The fluorine atom at position 2 introduces electron-withdrawing effects, while the hydroxyl group at position 3 contributes to hydrogen bonding capabilities. The nitro group at position 4 is a strong electron-withdrawing group, which significantly influences the electronic properties of the molecule. These functional groups collectively make the compound highly reactive and versatile in chemical reactions.
Recent studies have highlighted the potential of 2-fluoro-3-hydroxy-4-nitropyridine in the field of medicinal chemistry. Researchers have explored its role as a building block for synthesizing bioactive molecules, particularly in the development of anticancer agents. The compound's ability to undergo various nucleophilic and electrophilic substitutions makes it an ideal candidate for designing drug-like molecules with specific pharmacokinetic profiles.
In addition to its medicinal applications, 2-fluoro-3-hydroxy-4-nitropyridine has shown promise in materials science. Its unique electronic properties make it a potential candidate for use in organic semiconductors and light-emitting diodes (LEDs). Recent advancements in nanotechnology have further expanded its scope, with researchers investigating its role in creating nanostructured materials for energy storage applications.
The synthesis of 2-fluoro-3-hydroxy-4-nitropyridine involves multi-step chemical reactions, often starting from pyridine derivatives. The introduction of substituents at specific positions requires precise control over reaction conditions to ensure high yield and purity. Modern synthetic techniques, including microwave-assisted synthesis and catalytic methods, have significantly improved the efficiency of producing this compound.
From an environmental perspective, understanding the degradation pathways of 2-fluoro-3-hydroxy-4-nitropyridine is crucial for assessing its ecological impact. Recent studies have focused on its biodegradation under various environmental conditions, providing insights into its persistence in natural systems. These findings are essential for developing sustainable practices in industries that utilize this compound.
In conclusion, 2-fluoro-3-hydroxy-4-nitropyridine (CAS No. 1803738-66-0) is a versatile compound with a wide range of applications across different scientific disciplines. Its unique structure and functional groups make it a valuable tool in drug discovery, materials science, and environmental studies. As research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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